7-Bromooxindole
Overview
Description
7-Bromooxindole is a brominated indole derivative, which is a compound of interest in various fields of chemistry and biology. Indole derivatives are known for their presence in natural products and their potential use in pharmaceuticals. The presence of a bromine atom on the indole skeleton, particularly at the 7-position, makes 7-bromooxindole a valuable building block for further chemical transformations .
Synthesis Analysis
The synthesis of bromoindole derivatives can be achieved through different routes. For instance, a seven-step total synthesis of α-cyclopiazonic acid from a commercially available 4-bromoindole has been reported, showcasing the utility of bromoindoles as precursors in complex natural product synthesis . Additionally, N-heterocyclic carbene-catalyzed cyclization has been used to create spirocarbocyclic oxindoles from 3-alkylenyloxindoles, demonstrating the versatility of bromoindoles in constructing architecturally complex molecules . Expedient routes to various bromoindole derivatives, including 7-bromoindole, have been developed using Hemetsberger and Bartoli indole syntheses, which are valuable for subsequent cross-coupling chemistry .
Molecular Structure Analysis
The molecular structure of bromoindole derivatives has been studied using crystallography. For example, the crystal and molecular structure of a bromoindole derivative of 3β-methoxy-21-keto-Δ13-serratene was determined, providing insights into the conformation and configuration of the molecule . Such structural analyses are crucial for understanding the reactivity and interaction of bromoindoles with other molecules.
Chemical Reactions Analysis
Bromoindoles participate in various chemical reactions, which are essential for their application in synthesis. The palladium-catalyzed carbonylation of haloindoles, including 7-bromoindole, has been performed without the need for protecting groups, yielding various indole carboxylic acid derivatives . This demonstrates the reactivity of bromoindoles in carbonylation reactions, which is valuable for the synthesis of pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoindoles are influenced by the presence of the bromine atom, which can affect their reactivity and interaction with other molecules. For instance, the synthesis and biological activity of 1-alkyl(aryl)-5-methoxy(4,5-dimethoxy)-6-bromoindoles have been explored, indicating the potential of bromoindoles as starting materials for biologically active compounds . The antibacterial activity of 5-bromoindole-2-carboxamides against pathogenic Gram-negative bacteria has also been evaluated, showing the significance of bromoindoles in medicinal chemistry .
Scientific Research Applications
Antibacterial Agents
7-Bromooxindole derivatives have demonstrated significant antibacterial activity against pathogenic Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli. For instance, certain 5-bromoindole-2-carboxamides exhibited high antibacterial activity, surpassing even standard antibiotics in effectiveness against specific bacterial strains (Mane, Patil, Biradar, & Khade, 2018).
Synthesis of Indole Derivatives
Palladium-catalyzed aminocarbonylation of 7-iodoindole derivatives, including 5-bromo-7-iodoindole, has been used for selective double carbonylation reactions at C-7, leading to the formation of indol-7-ylglyoxylamides. This method allows for the synthesis of bromo-substituted glyoxylamides, which are of practical importance (Takács et al., 2016).
Pharmaceutical Synthesis
7-Bromooxindole is used in synthesizing various kinase inhibitors, like Nintedanib and Hesperadin. The synthesis involves an Eschenmoser coupling reaction of substituted 3-bromooxindoles with substituted thiobenzanilides, resulting in yields exceeding 76% (Marek, Váňa, Svoboda, & Hanusek, 2021).
Photocatalytic Reactions
The formyloxylation reaction of 3-bromooxindoles with water and N,N-dimethylformamide (DMF) has been developed in the presence of a photoredox catalyst. This process provides a straightforward approach to synthesizing 3-formyloxyoxindoles, which are valuable in pharmaceutical and synthetic applications (Zou et al., 2014).
Synthesis of Oxindoles
A formal [4 + 1] annulation reaction of 3-bromooxindoles with in situ-derived 1,2-diaza-1,3-dienes has been developed, providing an efficient approach for the synthesis of biologically interesting spiropyrazoline oxindoles (Chen, Xiao, & Chen, 2017).
Asymmetric Dearomatization
The asymmetric dearomative addition of phenols to indol-2-ones generated in situ from 3-bromooxindoles leads to the construction of enantioenriched 3,3′-disubstituted oxindoles. This method utilizes a dearomatization process of phenols under mild conditions (Liu et al., 2018).
Cytotoxicity and Molecular Docking Studies
7-Acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles have been synthesized and evaluated for their potential antigrowth effect in vitro against human cancer cells and for the ability to inhibit tubulin polymerization. These compounds demonstrated significant activity against cancer cells compared to standard chemotherapy drugs (Mphahlele & Parbhoo, 2018).
properties
IUPAC Name |
7-bromo-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUWXWBRIBGIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378343 | |
Record name | 7-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromooxindole | |
CAS RN |
320734-35-8 | |
Record name | 7-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-2-oxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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